molecular formula C18H13BF9N3O B8089916 (5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate

(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate

Cat. No.: B8089916
M. Wt: 469.1 g/mol
InChI Key: PLGPOSUDKWBVKZ-IDMXKUIJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate is a complex organic compound with a unique structure that combines a triazolo-oxazin ring system with a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-oxazin ring system and the introduction of the pentafluorophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The pentafluorophenyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different functional groups.

    Intermetallic Compounds: These compounds share some structural similarities but differ significantly in their chemical properties and applications.

    Bromine Compounds: While structurally different, these compounds can undergo similar types of chemical reactions.

Uniqueness

(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate stands out due to its unique combination of a triazolo-oxazin ring system and a pentafluorophenyl group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5S)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N3O.BF3.FH/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(7-27-8-12(25)24-26)6-10-4-2-1-3-5-10;2-1(3)4;/h1-5,9,11H,6-8H2;;1H/q+1;;/p-1/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPOSUDKWBVKZ-IDMXKUIJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BF9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.